molecular formula C9H11ClMgO B1591309 4-Methoxyphenethylmagnesium chloride CAS No. 211115-05-8

4-Methoxyphenethylmagnesium chloride

Cat. No. B1591309
M. Wt: 194.94 g/mol
InChI Key: YXPRYYDYOYHYLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenethylmagnesium chloride is a chemical compound with the molecular formula C9H11ClMgO . It is typically available as a 0.5M solution in tetrahydrofuran (THF) . The compound appears as a yellow to brown liquid .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenethylmagnesium chloride consists of a magnesium atom bonded to a chlorine atom and a 4-methoxyphenethyl group . The IUPAC name of the compound is chloro [2- (4-methoxyphenyl)ethyl]magnesium . The compound has a molecular weight of 194.94g/mol .


Physical And Chemical Properties Analysis

4-Methoxyphenethylmagnesium chloride is a yellow to brown liquid . It has a density of 0.925 g/mL at 25 °C . It’s highly reactive and can react violently with water .

Scientific Research Applications

It’s worth noting that the use of any Grignard reagent, including 4-Methoxyphenethylmagnesium chloride, would typically involve careful handling due to their reactivity. They are usually used in a solution form, often in an ether such as tetrahydrofuran . The specific procedures for their use would depend on the particular reaction being carried out.

Application in Organic Synthesis 4-Methoxyphenethylmagnesium chloride can be used to prepare N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-2-furan-2-yl-2-hydroxy-4-(4-methoxyphenyl)butanamide . Here is a brief description of the method:

  • Method of Application : To a suspension of 2 g (0.014 mol) of 2-furyl-2-oxoethanol and two drops of DMF in 40 mL of CHCl3 (without ethanol) cooled to 0°C, 1.17 mL (0.013 mol) of oxalyl chloride is added .

Application in Organic Synthesis 4-Methoxyphenethylmagnesium chloride can be used to prepare various organic compounds. For instance, it can be used in the synthesis of H3COC6H4CH2CH2MgCl . Here is a brief description of the method:

  • Method of Application : The compound is typically used in a 0.5M solution in THF (tetrahydrofuran) . The specific procedures for its use would depend on the particular reaction being carried out.

Safety And Hazards

This compound is highly flammable and its vapors may form explosive mixtures with air . It’s harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It’s also suspected of causing cancer .

properties

IUPAC Name

magnesium;1-ethyl-4-methoxybenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.ClH.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPRYYDYOYHYLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenethylmagnesium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenethylmagnesium chloride
Reactant of Route 2
Reactant of Route 2
4-Methoxyphenethylmagnesium chloride
Reactant of Route 3
Reactant of Route 3
4-Methoxyphenethylmagnesium chloride
Reactant of Route 4
Reactant of Route 4
4-Methoxyphenethylmagnesium chloride
Reactant of Route 5
Reactant of Route 5
4-Methoxyphenethylmagnesium chloride
Reactant of Route 6
Reactant of Route 6
4-Methoxyphenethylmagnesium chloride

Citations

For This Compound
2
Citations
ER Clark, RD Robson - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… Ethyl orthoformate (13.8 g.) was caused to react with 4-methoxyphenethylmagnesium chloride prepared from 4-methoxyphenethyl chloride (1 9.3 g.) and magnesium (2-75 g.) in dry …
Number of citations: 1 pubs.rsc.org
G Médard - Tetrahedron, 2014 - Elsevier
… Exploring Fürstner's chemistry,40, 41 the coupling of the CD-ring platform 11 with 4-methoxyphenethylmagnesium chloride 28 was catalyzed by iron(III) acetylacetonate giving 29 in 70…
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.